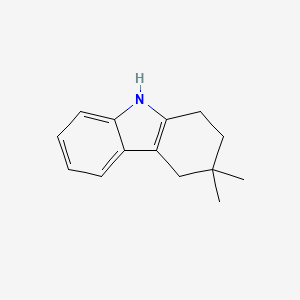
3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is an organic compound with the molecular formula C14H17N. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazines react with cyclohexanone under acidic conditions . Another method is the Bischler synthesis, which involves the condensation of α-halocyclohexanones with aromatic amines . Additionally, the use of ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) as catalysts has been reported to yield high purity products in shorter reaction times .
Industrial Production Methods
For industrial-scale production, the Fischer indole synthesis is often preferred due to its operational simplicity and high yields. The use of microwave-assisted synthesis and continuous flow microreactors has also been explored to enhance the efficiency and scalability of the process .
化学反应分析
Types of Reactions
3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different tetrahydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents are introduced into the aromatic ring.
Common Reagents and Conditions
Oxidation: Hypervalent iodine compounds, hydrogen peroxide, and selenium (IV) oxide are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include various substituted tetrahydrocarbazoles and carbazolones, which have significant biological and chemical properties .
科学研究应用
3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to multiple receptors, influencing cellular processes and biological activities . For example, its anticancer activity is attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
2,3,4,9-tetrahydro-1H-carbazole: A closely related compound with similar structural features but lacking the dimethyl groups.
3,6-dimethyl-2,3,4,9-tetrahydro-1H-carbazole: Another derivative with additional methyl groups at different positions.
Uniqueness
3,3-dimethyl-2,3,4,9-tetrahydro-1H-carbazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups enhances its stability and reactivity, making it a versatile compound for various applications .
属性
IUPAC Name |
3,3-dimethyl-1,2,4,9-tetrahydrocarbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N/c1-14(2)8-7-13-11(9-14)10-5-3-4-6-12(10)15-13/h3-6,15H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWARFLAJOBABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)C3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
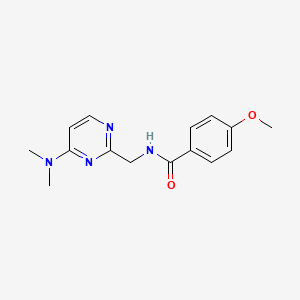
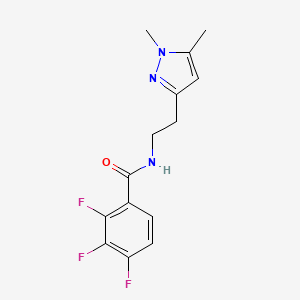

![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2745497.png)
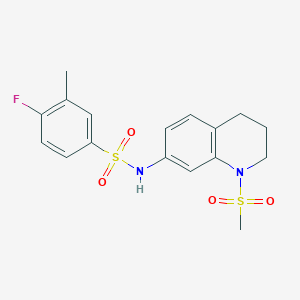
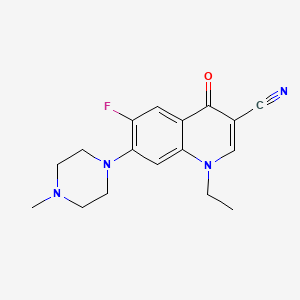
![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-bromophenyl)-3-oxopropanenitrile](/img/new.no-structure.jpg)
![N-(6-chloro-1,3-benzothiazol-2-yl)-5-nitro-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2745502.png)
![2-(2-phenoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2745507.png)
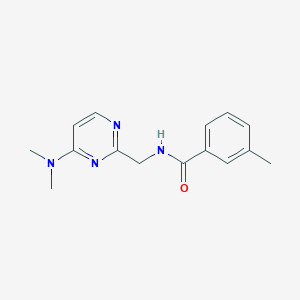
![3,4,5-triethoxy-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2745510.png)
acetic acid](/img/structure/B2745512.png)
![6-ethoxy-3-(4-ethylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2745513.png)
![Benzo[b]thiophen-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2745514.png)
